molecular formula C14H15ClN2 B13892908 1-(4-Chloronaphthalen-2-yl)piperazine

1-(4-Chloronaphthalen-2-yl)piperazine

Cat. No.: B13892908
M. Wt: 246.73 g/mol
InChI Key: BJWGIHXTJNSKSX-UHFFFAOYSA-N
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Description

1-(4-Chloronaphthalen-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring substituted with a chloronaphthalene moiety. This compound has garnered attention due to its potential pharmacological effects, including its activity as a serotonin receptor modulator .

Chemical Reactions Analysis

1-(4-Chloronaphthalen-2-yl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include basic or acidic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloronaphthalen-2-yl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloronaphthalen-2-yl)piperazine involves its interaction with serotonin receptors. It acts as a modulator, influencing the activity of these receptors and thereby affecting neurotransmission. The molecular targets include specific subtypes of serotonin receptors, and the pathways involved are related to serotonin signaling .

Comparison with Similar Compounds

1-(4-Chloronaphthalen-2-yl)piperazine can be compared with other piperazine derivatives such as:

  • 1-(2-Naphthyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Fluorophenyl)piperazine

These compounds share similar structural features but differ in their substituents, which can lead to variations in their pharmacological effects and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

1-(4-chloronaphthalen-2-yl)piperazine

InChI

InChI=1S/C14H15ClN2/c15-14-10-12(17-7-5-16-6-8-17)9-11-3-1-2-4-13(11)14/h1-4,9-10,16H,5-8H2

InChI Key

BJWGIHXTJNSKSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=CC=CC=C3C(=C2)Cl

Origin of Product

United States

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